REACTION_CXSMILES
|
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[C:11]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:10]=2[CH2:9]1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[C:22]1([C:11]2[C:10]3[CH2:9][NH:8][CH2:17][CH2:16][C:15]=3[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]=23)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C(=C3C(=NC2CC1)C=CC=C3)C3=CC=CC=C3
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred under a hydrogen atmosphere for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressured
|
Type
|
WASH
|
Details
|
the residue was washed with diethyl ether
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C2C(=NC=3CCNCC13)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.75 mmol | |
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |